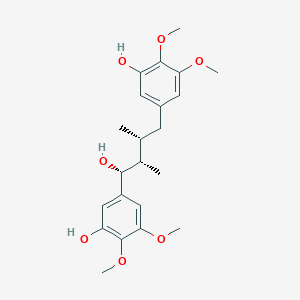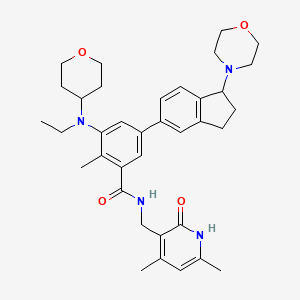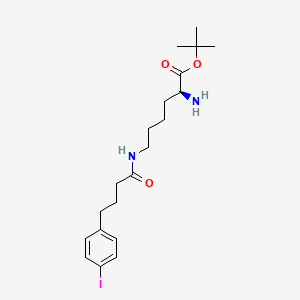
Lys(CO-C3-p-I-Ph)-O-tBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lys(CO-C3-p-I-Ph)-O-tBu, also known as Lysine (N-(3-(4-iodophenyl)propionyl))-O-tert-butyl ester, is a compound that has gained attention in scientific research due to its unique structure and potential applications. This compound is a derivative of lysine, an essential amino acid, and is modified with a propionyl group attached to a para-iodophenyl ring and a tert-butyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lys(CO-C3-p-I-Ph)-O-tBu typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Acylation: The protected lysine is then acylated with 3-(4-iodophenyl)propionic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis and protection-deprotection strategies are likely employed. These methods ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lys(CO-C3-p-I-Ph)-O-tBu can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the iodophenyl group.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenyl ketones, while substitution reactions can introduce various functional groups to the phenyl ring.
Aplicaciones Científicas De Investigación
Lys(CO-C3-p-I-Ph)-O-tBu has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacokinetic modifier.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Lys(CO-C3-p-I-Ph)-O-tBu involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The propionyl and iodophenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Lys(CO-C3-p-I-Ph)-OMe: A similar compound with a methoxy group instead of a tert-butyl ester group.
Lys(CO-C3-p-Br-Ph)-O-tBu: A bromine-substituted analog of Lys(CO-C3-p-I-Ph)-O-tBu.
Lys(CO-C3-p-Cl-Ph)-O-tBu: A chlorine-substituted analog of this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodophenyl group enhances its potential for use in radiolabeling and imaging studies, while the tert-butyl ester group provides stability and solubility advantages.
Propiedades
Fórmula molecular |
C20H31IN2O3 |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate |
InChI |
InChI=1S/C20H31IN2O3/c1-20(2,3)26-19(25)17(22)8-4-5-14-23-18(24)9-6-7-15-10-12-16(21)13-11-15/h10-13,17H,4-9,14,22H2,1-3H3,(H,23,24)/t17-/m0/s1 |
Clave InChI |
BTKQPZFZKRZXTN-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
SMILES canónico |
CC(C)(C)OC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)
![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)


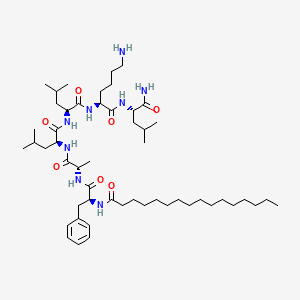


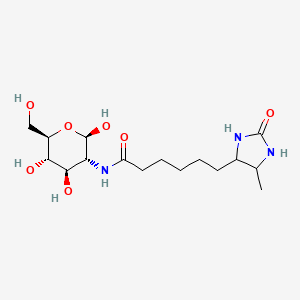
![[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12369852.png)
![4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)
